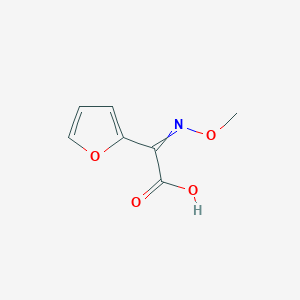

alpha-(Methoxyimino)furan-2-acetic acid

Description

Properties

IUPAC Name |

2-(furan-2-yl)-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQCEVIJOQZWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869289 | |

| Record name | (Furan-2-yl)(methoxyimino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65866-86-6 | |

| Record name | α-(Methoxyimino)-2-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65866-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(methoxyimino)furan-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Analysis of α-(Methoxyimino)furan-2-acetic acid

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive structural analysis of α-(Methoxyimino)furan-2-acetic acid, a critical intermediate in the synthesis of second-generation cephalosporin antibiotics, notably Cefuroxime. The analysis covers its physicochemical properties, detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as insights into its stereochemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. Detailed experimental protocols for synthesis and characterization are provided, along with visual representations of its chemical structure, isomeric forms, and its role in pharmaceutical synthesis.

Introduction

α-(Methoxyimino)furan-2-acetic acid, with the IUPAC name (2Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid, is a pivotal organic compound in pharmaceutical manufacturing.[1][2] Its structural integrity and stereochemistry are of paramount importance as they directly influence the efficacy and safety of the final active pharmaceutical ingredient (API), Cefuroxime.[1][3] The molecule features a furan ring, a carboxylic acid group, and a methoxyimino moiety. The geometry of the C=N double bond in the methoxyimino group gives rise to two geometric isomers: the (Z)-isomer (or syn-isomer) and the (E)-isomer (or anti-isomer).[4] The (Z)-configuration is the biologically active and desired form for antibiotic synthesis, conferring stability against β-lactamase enzymes.[4] This guide focuses on the structural elucidation of the crucial (Z)-isomer.

Physicochemical Properties

The fundamental properties of (Z)-α-(Methoxyimino)furan-2-acetic acid are summarized below. These values are critical for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Reference |

| IUPAC Name | (2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid | [1][2] |

| Synonyms | (syn)-2-methoxyimino-2-(furyl-2-yl) acetic acid | [5] |

| CAS Number | 39684-61-2 | [1][6] |

| Molecular Formula | C₇H₇NO₄ | [1][2] |

| Molecular Weight | 169.13 g/mol | [1][2] |

| Appearance | Off-white powder | [1] |

| Monoisotopic Mass | 169.03750770 Da | [2] |

| Topological Polar Surface Area | 72 Ų | [2] |

| pKa (Predicted) | 2.79 ± 0.41 | [7] |

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is essential for confirming the chemical structure and, most importantly, the (Z)-configuration of the methoxyimino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for verifying the molecular structure. The chemical shifts provide information about the electronic environment of the protons and carbons.

Table 1: ¹H NMR Spectroscopic Data (Solvent: D₂O, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.53 | m | 1H | Furan C5-H |

| 6.62 | m | 1H | Furan C3-H |

| 6.46 | m | 1H | Furan C4-H |

| 3.84 | s | 3H | Methoxy (-OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CD₃OD)

| Chemical Shift (δ ppm) | Assignment |

| 168.77 | Carboxylic Acid (C=O) |

| 151.01 | Imino Carbon (C=N) |

| 148.28 | Furan C2 |

| 145.46 | Furan C5 |

| 113.33 | Furan C3 |

| 112.55 | Furan C4 |

| 62.24 | Methoxy (-OCH₃) |

Reference:[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum shows characteristic absorption bands for the carboxylic acid, imine, and furan groups.

Table 3: Key IR Absorption Bands (Medium: KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3128 | Medium | O-H Stretch (Carboxylic Acid) |

| 2528 | Medium, Broad | O-H Stretch (Hydrogen-bonded) |

| 1737 | Strong | C=O Stretch (Carboxylic Acid) |

| 1646 | Medium | C=N Stretch (Imino group) |

| 1608, 1582 | Medium | C=C Stretch (Furan ring) |

| 2835 | Weak | C-H Stretch (Methoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Weight | 169.13 |

| Exact Mass | 169.0375 |

Reference:[2]

Isomeric Forms and Importance of (Z)-Configuration

The biological efficacy of Cefuroxime is critically dependent on the (Z)-geometry of the methoxyimino side chain.[1] This configuration provides steric hindrance that protects the β-lactam ring from hydrolysis by bacterial β-lactamase enzymes, a primary mechanism of antibiotic resistance.[4] The (E)-isomer is considered an impurity and its presence must be carefully controlled during synthesis.[3]

Experimental Protocols

Synthesis of (Z)-α-(Methoxyimino)furan-2-acetic acid

The synthesis is typically a multi-step process starting from 2-acetylfuran.[3][9] A common route is outlined below.

Step 1: Preparation of 2-oxo-2-furanylacetic acid (Furan Ketone Acid)

-

To a 100mL three-necked flask, add 10g of 2-acetylfuran, 0.25g of hydrated copper sulfate, 65mL of water, 28mL of concentrated hydrochloric acid, and 1mL of 98% concentrated sulfuric acid.[8]

-

Stir the mixture and heat to 65°C.

-

Slowly add 39 wt.% sodium nitrite solution (39mL) over a period of 120 ± 10 minutes.[3]

-

After the addition is complete, adjust the pH to strongly acidic with hydrochloric acid to obtain a solution of furan ketone acid.[3]

Step 2: Oximation to form (Z)-α-(Methoxyimino)furan-2-acetic acid

-

Adjust the pH of the furan ketone acid solution to 3 with a 15% NaOH solution.[3]

-

Add a 17 wt.% methoxyamine hydrochloride solution (molar ratio of methoxyamine to ketone acid is typically 1.1–1.5:1).[3][10]

-

Maintain the reaction temperature at 10-25°C and a pH of 3-4 for 2-5 hours.[3][10]

-

The product, a mixture of (Z) and (E) isomers, precipitates from the solution. The (Z)-isomer selectivity can be enhanced through careful control of pH and temperature.[4]

Step 3: Purification

-

The crude product is collected by filtration.

-

Purification is achieved via recrystallization. The crude product is dissolved in a suitable solvent (e.g., an alcohol), decolorized with activated carbon, heated to reflux, and then cooled to allow crystallization of the purified (Z)-isomer.[4]

Role in Pharmaceutical Synthesis

(Z)-α-(Methoxyimino)furan-2-acetic acid is not an active drug itself but a crucial side-chain intermediate. It is activated, typically by converting it to an acyl chloride, and then coupled with the 7-aminocephalosporanic acid (7-ACA) nucleus to form the final antibiotic, Cefuroxime.

Conclusion

The structural analysis of α-(Methoxyimino)furan-2-acetic acid confirms its identity and highlights the critical importance of its (Z)-stereochemistry for pharmaceutical applications. The spectroscopic data presented provides a clear fingerprint for the identification and quality control of this key intermediate. The synthetic and purification protocols described are fundamental to producing the high-purity (Z)-isomer required for the manufacture of Cefuroxime, a widely used cephalosporin antibiotic. This guide serves as a vital technical resource for scientists and professionals engaged in the synthesis and analysis of pharmaceutical compounds.

References

- 1. (2Z)-furan-2-yl(methoxyimino)ethanoic acid | 39684-61-2 | Benchchem [benchchem.com]

- 2. Methoxyiminofuranyl acetic acid | C7H7NO4 | CID 9553828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. alpha-(Methoxyimino)furan-2-acetic acid | 65866-86-6 | Benchchem [benchchem.com]

- 5. Buy (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt [smolecule.com]

- 6. Buy Online CAS Number 39684-61-2 - TRC - (Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid | LGC Standards [lgcstandards.com]

- 7. Page loading... [guidechem.com]

- 8. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. CN101357911A - Method for synthesizing (z)-2-(alpha-methoxyimino)furan-ammonium acetate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Chemical Properties of (2Z)-furan-2-yl(methoxyimino)ethanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z)-furan-2-yl(methoxyimino)ethanoic acid, a heterocyclic oxime carboxylic acid, is a pivotal intermediate in the synthesis of the second-generation cephalosporin antibiotic, cefuroxime. The precise stereochemistry of its methoxyimino group is critical for the biological efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. All quantitative data are summarized for clarity, and logical workflows are visualized using diagrams.

Chemical and Physical Properties

(2Z)-furan-2-yl(methoxyimino)ethanoic acid is an off-white powder. While it is most significantly utilized in its role as a precursor, its ammonium salt, (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (also known as SMIA), is a commercially common, yellow crystalline substance that is soluble in organic solvents like dimethyl sulfoxide and methanol.[1][2] The majority of available experimental data pertains to this ammonium salt.

Quantitative Data

The following tables summarize the known quantitative data for (2Z)-furan-2-yl(methoxyimino)ethanoic acid and its corresponding ammonium salt.

Table 1: Physicochemical Properties

| Property | (2Z)-furan-2-yl(methoxyimino)ethanoic acid | Ammonium (2Z)-furan-2-yl(methoxyimino)acetate |

| CAS Number | 39684-61-2[3] | 97148-39-5[3] |

| Molecular Formula | C₇H₇NO₄[4] | C₇H₁₀N₂O₄[3][5] |

| Molecular Weight | 169.13 g/mol [3][4] | 186.17 g/mol [3][5] |

| Appearance | Off-white powder[3] | Yellow crystalline substance[1][2] |

| Melting Point | Not specified[3] | 87-89 °C[2][3] |

| pKa (Predicted) | 2.79 ± 0.41 | - |

Table 2: Computed Properties of the Free Acid

| Property | Value |

| XLogP3-AA | 1.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| Exact Mass | 169.03750770 Da |

| Monoisotopic Mass | 169.03750770 Da |

| Topological Polar Surface Area | 72 Ų |

| Data sourced from PubChem.[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (2Z)-furan-2-yl(methoxyimino)ethanoic acid, with particular importance placed on verifying the (Z)-isomer configuration. The following data is derived from experimental results for the ammonium salt.

Table 3: Spectroscopic Data for Ammonium (2Z)-furan-2-yl(methoxyimino)acetate

| Spectroscopy Type | Observed Peaks/Signals |

| Infrared (IR) (KBr, cm⁻¹) | 3128, 2528, 1737, 1646, 1608, 1582, 1483, 2835 |

| ¹H NMR (D₂O, DMSO-d₆, δ ppm) | 7.53 (m, 1H), 6.62 (m, 1H), 6.46 (m, 1H), 3.84 (s, 3H) |

| ¹³C NMR (CD₃OH, δ ppm) | 168.77 (C1), 151.01 (C2), 148.28 (C3), 145.46 (C4), 113.33 (C5), 112.55 (C6), 62.24 (C7) |

| Data sourced from Chinese Patent CN105330627A.[1] |

Experimental Protocols

Synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid

A common synthetic route involves the oximation of a furan derivative. The following is a representative protocol derived from patent literature.

2.1.1. Step 1: Preparation of 2-oxo-2-furanacetic acid

-

To a 100mL three-necked flask, add 10g of 2-acetylfuran, 0.25g of copper (II) sulfate pentahydrate, 65mL of water, 28mL of concentrated hydrochloric acid, and 1mL of 98% concentrated sulfuric acid.

-

Stir the mixture and heat to 65°C.

-

Slowly add 39mL of a 39 wt.% aqueous solution of sodium nitrite over 120 ± 10 minutes.

-

Add 5mL of 35% phosphoric acid, followed by the continued addition of 51mL of a 6 wt.% aqueous solution of sodium nitrite over 120 ± 10 minutes. The pH should be around 1.5.

-

Add another 32.7mL of the 39 wt.% sodium nitrite solution over 180 ± 10 minutes.

-

Adjust the pH to 2 and maintain the temperature at 65°C for 3 hours.

-

Cool the reaction mixture to room temperature to obtain a solution containing 2-oxo-2-furanacetic acid. High-performance liquid chromatography (HPLC) can be used to confirm the conversion of 2-acetylfuran.[1]

2.1.2. Step 2: Oximation and Isomerization

-

Adjust the pH of the 2-oxo-2-furanacetic acid solution to 3-4 and extract with dichloromethane.

-

To the aqueous phase, add a methoxyammonium salt and react at 10-50°C for 2-5 hours. This step often produces a mixture of (Z) and (E) isomers.[1]

-

To enhance the yield of the desired (Z)-isomer, the organic phase can be dissolved in absolute ethanol and irradiated with ultraviolet light at a wavelength of 210-365 nm for 1-5 hours. This photochemical isomerization can increase the selectivity for the (Z)-isomer to over 97%.[1]

2.1.3. Step 3: Isolation (as Ammonium Salt)

-

To the solution containing the (Z)-isomer, add ammonia gas to adjust the pH to 8.

-

Stir the mixture at 0°C for 0.5-2 hours.

-

The resulting precipitate, (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, is collected by suction filtration, washed, and can be decolorized.[1]

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve the ammonium salt in a suitable deuterated solvent such as D₂O, DMSO-d₆, or CD₃OH.

-

¹H NMR Analysis: The proton NMR spectrum is used to identify the chemical environment of the protons. Key signals include those for the furan ring protons (typically in the aromatic region), the methoxy group protons (as a singlet), and the carboxylic acid proton (if observing the free acid, which would be a broad singlet).

-

¹³C NMR Analysis: The carbon NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample.

-

Analysis: The IR spectrum is used to identify the functional groups present. Key characteristic absorptions include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, C-O stretches, and vibrations associated with the furan ring and the C=N bond of the oxime.

2.2.3. Mass Spectrometry (MS)

-

Analysis: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition of the molecule.

-

Fragmentation Pattern: Analysis of the fragmentation pattern can provide structural information. For the free acid, common fragmentations would include the loss of a water molecule (M-18), a carboxyl group (M-45), and cleavage of the furan ring.

Chemical Reactivity and Biological Significance

Reactivity of the Functional Groups

-

Carboxylic Acid Group: The carboxylic acid functionality allows for standard transformations into esters and amides. A crucial reaction is its conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate facilitates the amidation reaction with the 7-aminocephalosporanic acid (7-ACA) nucleus to form cefuroxime.[3]

-

Furan Ring: The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution, typically at the C5 position. However, the (methoxyimino)ethanoic acid group at the C2 position is electron-withdrawing, which deactivates the ring towards electrophilic attack. The furan ring is also prone to oxidation, which can lead to ring-opening or the formation of derivatives like furan-2,3-diones under certain conditions.[3]

-

Methoxyimino Group: The (Z)-configuration of the methoxyimino group is essential for the antibacterial activity of cefuroxime. This group is known to confer resistance to β-lactamase enzymes produced by bacteria.[3]

Role as a Synthetic Intermediate

(2Z)-furan-2-yl(methoxyimino)ethanoic acid has no known direct biological activity or involvement in signaling pathways. Its significance lies solely in its role as the acyl side chain precursor for the antibiotic cefuroxime.[3] The structural integrity and stereochemistry of this molecule are paramount to the efficacy of the final drug product.

Visualizations

Synthesis and Application Workflow

The following diagram illustrates the general workflow from precursor materials to the synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid and its subsequent incorporation into the cefuroxime structure.

References

- 1. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (2Z)-furan-2-yl(methoxyimino)ethanoic acid | 39684-61-2 | Benchchem [benchchem.com]

- 4. Methoxyiminofuranyl acetic acid | C7H7NO4 | CID 9553828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt [smolecule.com]

The Methoxyimino Group: A Nexus of Reactivity in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methoxyimino group, a prominent member of the oxime ether family, stands as a cornerstone functional group in contemporary organic synthesis and medicinal chemistry. Its unique electronic properties and predictable reactivity patterns make it an invaluable tool for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. Beyond its role as a versatile synthetic intermediate, the methoxyimino moiety is a critical pharmacophore in numerous clinically significant drugs, most notably in the third-generation cephalosporin antibiotics, where its specific stereochemistry imparts crucial resistance to enzymatic degradation. This guide provides a comprehensive overview of the synthesis, core reactivity, and strategic applications of the methoxyimino functional group, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis of Methoxyimino Compounds

The most common and direct route to methoxyimino compounds is the O-alkylation of a parent oxime with a methylating agent. This transformation is typically achieved by deprotonating the oxime hydroxyl group with a suitable base, followed by nucleophilic substitution on the methylating agent. A variety of conditions have been developed to accommodate different substrates and scales.

General Synthesis Workflow

Methodological & Application

Application Note: HPLC Analysis of alpha-(Methoxyimino)furan-2-acetic acid

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of alpha-(Methoxyimino)furan-2-acetic acid, a critical intermediate in the synthesis of the cephalosporin antibiotic, cefuroxime. The described method is accurate, precise, and specific, making it suitable for both in-process control and final product quality assessment in the pharmaceutical industry.

Introduction

This compound is a key starting material in the manufacturing of cefuroxime.[1][2] The purity of this intermediate is paramount as it directly impacts the quality and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method for its quantification is essential. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.

Experimental

Instrumentation

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

Chemicals and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02M Potassium Dihydrogen Phosphate : Acetonitrile (60:40 v/v), pH 3.0 adjusted with Orthophosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | 10 minutes |

Protocol

Preparation of Mobile Phase

-

Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water to prepare a 0.02M solution.

-

Mix 600 mL of the 0.02M potassium dihydrogen phosphate solution with 400 mL of acetonitrile.

-

Adjust the pH of the mixture to 3.0 with orthophosphoric acid.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Preparation of Standard Solution

-

Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up to the mark. This yields a standard stock solution of 500 µg/mL.

-

From the stock solution, prepare a working standard of 50 µg/mL by diluting 5 mL of the stock solution to 50 mL with the mobile phase.

Preparation of Sample Solution

-

Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound and transfer it to a 50 mL volumetric flask.

-

Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

-

Dilute to the mark with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

Analysis

Inject 20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.

Calculation

The concentration of this compound in the sample is calculated using the following formula:

Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantitative determination of this compound. The method is straightforward to implement and provides accurate results, making it an invaluable asset for quality control in the pharmaceutical manufacturing of cefuroxime. The provided protocol and workflow diagram offer a clear and comprehensive guide for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Amidation of 7-Aminocephalosporanic Acid (7-ACA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the amidation of 7-aminocephalosporanic acid (7-ACA), a critical step in the synthesis of numerous semi-synthetic cephalosporin antibiotics. 7-ACA serves as a key intermediate, and its acylation at the 7-amino group allows for the introduction of various side chains, which modulate the antibacterial spectrum and pharmacokinetic properties of the resulting cephalosporin.[1][2] This document covers both chemical and enzymatic approaches to this pivotal transformation.

Introduction to 7-ACA Amidation

7-Aminocephalosporanic acid is the fundamental building block for the majority of commercially available cephalosporin drugs.[1][3] The amidation reaction, also known as acylation, involves the formation of an amide bond between the primary amine at the C-7 position of the 7-ACA nucleus and a carboxylic acid or its activated derivative. This reaction is central to the production of cephalosporins like cefazolin and cephalothin.[4][5][6] The choice of acylating agent and reaction conditions significantly impacts the yield, purity, and ultimately the biological activity of the final antibiotic. Both chemical and enzymatic methods are employed in industrial settings, each with distinct advantages and challenges.[7]

Data Presentation

Table 1: Comparative Yields of Cefazolin Synthesis via Chemical Methods

| Acylating Agent Precursor | Catalyst/Activating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1H-tetrazole-1-acetic acid | Tetramethylguanidine | Dichloromethane | -10 to -20 | High (not specified) | Not specified | [8] |

| 1H-tetrazole-1-acetic acid | Triethylamine | Dichloromethane | -10 to -20 | High (not specified) | Not specified | [8] |

| 1H-tetrazole-1-acetic acid | Pivaloyl chloride | Methylene chloride | Not specified | >100 (crude) | 98 | [5] |

Table 2: Enzymatic Synthesis of Cephalosporins

| Target Cephalosporin | Enzyme | Acylating Agent | Initial Substrate | pH | Temperature (°C) | Yield (%) | Reference |

| Cefazolin | Immobilized Cephalosporin-acid Synthetase (IECASA) | Methyl ester of 1(H)-tetrazolylacetic acid | 7-amino-3-[2-methyl-1,3,4-thiadiazol-5-yl)-thiomethyl]-3-cephem-4-carboxylic acid (TDA) | 6.8 - 8.3 | 30 | 92-95 | [9][10] |

| Cephalothin | Cephalosporin-C Acylase | Thiophene-2-acetic acid | 7-ACA | 6.5 | 32 | Not specified (1.6 mg/mL conc.) | [2][6] |

| Cefotaxime | Not specified | 2-[2'-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride | 7-ACA | Not specified | Not specified | 45-47 (overall) | [11] |

Experimental Protocols

Protocol 1: Chemical Synthesis of Cefazolin from 7-ACA

This protocol is based on the acylation of 7-ACA with 1H-tetrazole-1-acetic acid.[5][8]

Materials:

-

7-Aminocephalosporanic acid (7-ACA)

-

1H-tetrazole-1-acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Tetramethylguanidine or Triethylamine

-

5-mercapto-1-methyltetrazole

-

Base catalyst (e.g., Triethylamine)

-

Hydrochloric acid (for pH adjustment)

-

Acetone

-

Methanol

Procedure:

-

Preparation of 7-ACA Solution:

-

Suspend 40.0 g (0.147 mol) of 7-ACA in 150 g of dichloromethane in a reaction flask.

-

Cool the suspension to between -10°C and -20°C.

-

Slowly add 18.6 g (0.162 mol) of tetramethylguanidine while stirring until the solution becomes clear.

-

Store the resulting 7-ACA solution at -20°C to -30°C until use.[8]

-

-

Acylation Reaction:

-

In a separate reactor, prepare the acylating agent by reacting 1H-tetrazole-1-acetic acid with a suitable activating agent (e.g., pivaloyl chloride) in dichloromethane.[5]

-

Cool the activated acylating agent solution to -20°C.

-

Slowly add the prepared 7-ACA solution to the acylating agent solution while maintaining the temperature below -10°C.

-

Allow the reaction to proceed for 1-2 hours with continuous stirring.

-

-

Nucleophilic Substitution:

-

To the reaction mixture, add 5-mercapto-1-methyltetrazole and a base catalyst (e.g., triethylamine).

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

-

Work-up and Isolation:

-

Add water to the reaction mixture and separate the aqueous layer.

-

Adjust the pH of the aqueous layer to approximately 3.5 with hydrochloric acid to precipitate the cefazolin acid.

-

Filter the precipitate and wash with cold water, followed by methanol and then acetone.

-

Dry the product under vacuum to obtain cefazolin acid.

-

Protocol 2: Enzymatic Synthesis of Cephalothin from 7-ACA

This protocol outlines the enzymatic synthesis of cephalothin using a cephalosporin-C acylase.[2][6]

Materials:

-

7-Aminocephalosporanic acid (7-ACA)

-

Thiophene-2-acetic acid

-

Immobilized Cephalosporin-C Acylase from Pseudomonas diminuta

-

Phosphate buffer (0.1 M)

-

Sodium hydroxide (for pH adjustment)

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

Procedure:

-

Enzyme Activation and Reaction Setup:

-

Prepare a solution of 7-ACA (e.g., 10 mg/mL) in 0.1 M phosphate buffer.

-

Adjust the pH of the solution to 6.5 using sodium hydroxide.

-

Add thiophene-2-acetic acid to the solution.

-

Equilibrate the reaction mixture to 32°C.[6]

-

Add the immobilized cephalosporin-C acylase to initiate the reaction.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 32°C with gentle agitation for a predetermined time (e.g., 2-4 hours).

-

Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

-

-

Product Extraction and Purification:

-

Once the reaction is complete, remove the immobilized enzyme by filtration.

-

Extract the aqueous reaction mixture with ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain crude cephalothin.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Visualizations

Caption: Chemical synthesis workflow for cephalosporins from 7-ACA.

Caption: Enzymatic synthesis workflow for cephalosporins from 7-ACA.

Caption: Two-step enzymatic production of 7-ACA from Cephalosporin C.

References

- 1. 7-ACA - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pu.edu.pk [pu.edu.pk]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic method of cefazolin acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic synthesis of cefazolin using immobilized recombinant cephalosporin-acid synthetase as the biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Impurity Profiling of Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification, quantification, and characterization of impurities in synthetic intermediates, a critical aspect of drug development and manufacturing.[1][2][3] Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2][4][5] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and hyphenated mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) techniques.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Organic Impurities

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile impurities in synthetic intermediates.[1][6][7][8] Its high resolution and sensitivity make it ideal for separating structurally similar compounds.[9]

Application Note: HPLC-UV for Impurity Profiling

This protocol describes a general method for the separation and quantification of process-related impurities and degradation products in a synthetic intermediate.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a common starting point. Method development may involve screening columns with different selectivities.[9]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic modifier and gradually increase to elute more hydrophobic impurities. An example is provided in the table below.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV detection at a wavelength appropriate for the analyte and its impurities (e.g., 254 nm). A PDA detector allows for the evaluation of peak purity.[6]

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the synthetic intermediate in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Data Presentation: Example HPLC Gradient and Impurity Data

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30 | 95 | 5 |

| Impurity | Retention Time (min) | Relative Retention Time | Area % | Specification Limit |

| Starting Material | 5.2 | 0.52 | 0.08 | ≤ 0.1% |

| By-product 1 | 8.7 | 0.87 | 0.15 | ≤ 0.2% |

| Main Intermediate | 10.0 | 1.00 | 99.5 | N/A |

| Degradant 1 | 12.4 | 1.24 | 0.05 | ≤ 0.1% |

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is the preferred method for the analysis of volatile and semi-volatile impurities, including residual solvents, which are common in synthetic processes.[1][10][11] Headspace GC is particularly useful for the analysis of residual solvents in solid or liquid samples.[11][12]

Application Note: Headspace GC-FID for Residual Solvent Analysis

This protocol details a method for the quantification of residual solvents in a synthetic intermediate, in accordance with ICH Q3C guidelines.[12]

Experimental Protocol:

-

Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: A column with a polar stationary phase is typically used for residual solvent analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness).[13]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program: An initial low temperature is held to separate highly volatile solvents, followed by a ramp to a higher temperature to elute less volatile solvents. An example program is provided below.

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C

-

Vial Equilibration Time: 20 min

-

Loop Temperature: 90 °C

-

Transfer Line Temperature: 100 °C

-

-

Sample Preparation: Accurately weigh about 100 mg of the synthetic intermediate into a headspace vial. Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).[12] Prepare calibration standards of the expected residual solvents in the same diluent.

Data Presentation: Example GC Oven Program and Residual Solvent Data

| Ramp | Rate (°C/min) | Final Temperature (°C) | Hold Time (min) |

| Initial | - | 40 | 5 |

| 1 | 10 | 220 | 5 |

| Residual Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |

| Methanol | 3.5 | 150 | 3000 |

| Acetone | 4.2 | 50 | 5000 |

| Isopropyl Alcohol | 4.8 | 200 | 5000 |

| Toluene | 8.1 | 30 | 890 |

Hyphenated Techniques for Structural Elucidation

For the identification and structural characterization of unknown impurities, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry and NMR are indispensable.[3][8]

Application Note: LC-MS for Identification of Unknown Impurities

LC-MS is a powerful tool for obtaining molecular weight information and fragmentation patterns of impurities, which aids in their structural elucidation.[14][15][16][17]

Experimental Protocol:

-

Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).[3]

-

Chromatographic Conditions: Similar to the HPLC-UV method described above, but using volatile mobile phase additives like formic acid or ammonium formate.

-

Mass Spectrometry Parameters:

-

Ionization Source: Electrospray Ionization (ESI) is common for polar molecules. Both positive and negative ion modes should be evaluated.

-

Scan Mode: Full scan mode to detect all ions within a specified mass range. For targeted analysis, selected ion monitoring (SIM) can be used.

-

Collision Energy (for MS/MS): A range of collision energies should be applied to obtain informative fragmentation patterns for structural elucidation.[14]

-

-

Data Analysis: The accurate mass measurement from high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of an impurity.[18] The fragmentation pattern provides information about the impurity's structure.

Application Note: NMR Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structure determination of impurities.[19][20][21] It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). A cryoprobe can be used for enhanced sensitivity when the impurity amount is limited.[21]

-

Sample Preparation: The impurity must be isolated and purified, typically by preparative HPLC, to a sufficient quantity and purity for NMR analysis (typically > 1 mg).[22] The purified impurity is then dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

NMR Experiments:

-

1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[19]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[19]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.[19]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine stereochemistry.[19]

-

-

Visualizations

Caption: General workflow for impurity profiling of synthetic intermediates.

Caption: Schematic of a typical LC-MS system for impurity analysis.

References

- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 2. Impurity Profiling: Characterization of unknown impurities [kymos.com]

- 3. veeprho.com [veeprho.com]

- 4. Ich guidelines for impurity profile [wisdomlib.org]

- 5. ijcrt.org [ijcrt.org]

- 6. tandfonline.com [tandfonline.com]

- 7. veeprho.com [veeprho.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ispub.com [ispub.com]

- 12. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]

- 13. agilent.com [agilent.com]

- 14. chimia.ch [chimia.ch]

- 15. resolvemass.ca [resolvemass.ca]

- 16. synthinkchemicals.com [synthinkchemicals.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. veeprho.com [veeprho.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. hyphadiscovery.com [hyphadiscovery.com]

- 22. tandfonline.com [tandfonline.com]

Application of Copper Sulfate Catalysis in the Oxidation of 2-Acetylfuran: A Proposed Method

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The oxidation of 2-acetylfuran is a potentially valuable transformation in organic synthesis, leading to the formation of 2-furoic acid and its derivatives. These products are significant precursors in the pharmaceutical and fine chemical industries. While direct literature on the use of copper sulfate for the catalytic oxidation of 2-acetylfuran is not extensively documented, this report outlines a proposed methodology based on analogous copper-catalyzed aerobic oxidations of aryl ketones and other furan derivatives.

Copper catalysis offers a more sustainable and cost-effective alternative to stoichiometric oxidants.[1][2] The proposed method utilizes copper(II) sulfate as a readily available and inexpensive catalyst in the presence of a suitable base and an oxidant, such as molecular oxygen from the air. The reaction is anticipated to proceed via an oxidative cleavage of the C-C bond between the carbonyl group and the methyl group of 2-acetylfuran, followed by oxidation to the corresponding carboxylic acid. While the direct oxidation of 2-acetylfuran to 2-furoic acid using copper sulfate is a topic of research interest, the protocol provided herein is a theoretical model that requires experimental validation.

Proposed Reaction Pathway

A plausible reaction pathway for the copper-catalyzed aerobic oxidation of 2-acetylfuran to 2-furoic acid is depicted below. The mechanism likely involves the formation of a copper-enolate intermediate, followed by oxidative addition of oxygen and subsequent rearrangement and cleavage to yield the carboxylate, which upon acidification gives 2-furoic acid.

Caption: Proposed reaction pathway for the oxidation of 2-acetylfuran.

Experimental Protocols

Note: The following protocol is a proposed method and should be optimized for specific laboratory conditions. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Aerobic Oxidation of 2-Acetylfuran using Copper(II) Sulfate

Objective: To synthesize 2-furoic acid from 2-acetylfuran via copper sulfate-catalyzed aerobic oxidation.

Materials:

-

2-Acetylfuran (99%)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylfuran (1.10 g, 10 mmol), copper(II) sulfate pentahydrate (0.25 g, 1 mmol, 10 mol%), and potassium carbonate (2.76 g, 20 mmol).

-

Add 20 mL of DMSO to the flask.

-

Fit the flask with a reflux condenser open to the air (or with an oxygen balloon).

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of distilled water.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 2-furoic acid.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed copper-catalyzed oxidation of 2-acetylfuran, based on typical results observed in similar copper-catalyzed aerobic oxidations of aryl ketones. Actual results may vary and require experimental verification.

| Entry | Catalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Yield of 2-Furoic Acid (%) |

| 1 | 5 | K₂CO₃ | 100 | 24 | 65 | 50 |

| 2 | 10 | K₂CO₃ | 120 | 24 | 85 | 70 |

| 3 | 10 | Cs₂CO₃ | 120 | 24 | 90 | 78 |

| 4 | 15 | K₂CO₃ | 120 | 18 | 95 | 82 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the proposed synthesis and purification of 2-furoic acid.

Caption: Experimental workflow for the synthesis of 2-furoic acid.

Disclaimer: The application, protocols, and data presented in this document are proposed based on established principles of copper catalysis and are intended for research and development purposes. These procedures have not been experimentally validated for the specific transformation of 2-acetylfuran to 2-furoic acid using copper sulfate and should be adapted and optimized by qualified personnel. Appropriate safety precautions should be taken at all times.

References

Application Notes: Preparation of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA)

Introduction

(Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt, commonly referred to as SMIA (furan ammonium salt), is a critical pharmaceutical intermediate.[1] It presents as a yellow crystalline substance with the molecular formula C₇H₁₀N₂O₄ and a molecular weight of 186.17 g/mol .[1][2] The compound is soluble in organic solvents like dimethyl sulfoxide and methanol and has a melting point in the range of 87-89°C.[1] Its primary and most significant application is in the pharmaceutical industry as a key side-chain intermediate for the synthesis of second-generation cephalosporin antibiotics, most notably cefuroxime and its prodrug cefuroxime axetil.[1][3][4]

Significance in Drug Development

The stereochemical purity of SMIA is crucial for the efficacy of the final antibiotic product.[5] The development and large-scale production of cefuroxime since the 1980s have established SMIA as an important and high-demand pharmaceutical intermediate.[1][6] The synthesis routes are continuously being optimized to improve yield, stereoselectivity for the desired (Z)-isomer, and to develop more environmentally friendly ("green") processes.[3][6][7] The unique structure of SMIA may also offer opportunities for exploration in the design and development of new therapeutic agents targeting bacterial infections.[5]

Experimental Workflow

A common and effective method for synthesizing SMIA begins with 2-acetyl furan. The process involves a metal-catalyzed oxidation, followed by an oximation reaction and subsequent ammonium salt formation.

Caption: Synthetic pathway for SMIA starting from 2-acetyl furan.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods for SMIA, highlighting key reaction parameters and outcomes.

| Parameter | Method 1 | Method 2 | Method 3 (One-Pot) |

| Starting Material | 2-Acetyl Furan | 2-Acetyl Furan | 2-Acetyl Furan |

| Catalyst | Metal Salt (unspecified) | Copper Sulphate | Metal Salt |

| Key Reagents | Sodium Nitrite, Methoxamine, Ammonia | Sodium Nitrite, Methoxamine HCl, H₂SO₄, H₃PO₄ | Sodium Nitrite, Methoxamine HCl, Ammonia |

| Reaction Temp. | 65°C (Oxidation), 20°C (Oximation)[7] | 65°C (Oxidation)[8] | Not specified |

| pH | 4.5 (Oximation), 8.0 (Crystallization)[7][8] | ~1.5 (Oxidation), 2.0 (Post-reaction)[8] | Not specified |

| (Z)-Isomer Selectivity | >85%[7] | 97%[8] | High |

| Overall Yield | ~68%[7] | 85%[5][8] | High |

| Product Purity | 99.8% (crude)[7] | >99.0%[4] | High |

| Reference | [7] | [8] | [5] |

Detailed Experimental Protocol

This protocol is based on an improved synthesis method utilizing a copper sulphate catalyst, which enhances conversion rates and yield.[7][8]

Materials and Reagents:

-

2-Acetyl Furan

-

Copper (II) Sulphate Pentahydrate (CuSO₄·5H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

98% Sulphuric Acid (H₂SO₄)

-

35% Phosphoric Acid (H₃PO₄)

-

Sodium Nitrite (NaNO₂)

-

Methoxamine Hydrochloride

-

Ammonia (gas or aqueous solution)

-

Water

Procedure:

Step 1: Preparation of 2-Oxo-2-furanacetic Acid

-

To a suitable reaction vessel (e.g., a 100mL three-necked flask), add 10g of 2-acetyl furan, 0.25g of copper sulphate pentahydrate, 65mL of water, 28mL of concentrated hydrochloric acid, and 1mL of 98% concentrated sulphuric acid.[8]

-

Stir the mixture and heat to 65°C.[8]

-

Slowly add a 39 wt.% aqueous solution of sodium nitrite (39mL) dropwise over a period of 120 ± 10 minutes.[8]

-

Following the initial addition, add 5mL of 35% phosphoric acid dropwise.[8]

-

Continue the dropwise addition of a 6 wt.% aqueous solution of sodium nitrite (51mL) over 120 ± 10 minutes. The pH of the reaction mixture should be approximately 1.5.[8]

-

A final dropwise addition of a 39 wt.% sodium nitrite solution (32.7mL) is performed over 180 ± 10 minutes.[8]

-

Adjust the pH to 2.0 and maintain the temperature at 65°C for 3 hours to ensure the reaction goes to completion.[8]

-

Cool the reaction mixture to room temperature. This solution, containing 2-oxo-2-furanacetic acid, can be used directly in the next step without intermediate isolation.[7] High-performance liquid chromatography (HPLC) analysis at this stage typically shows a conversion rate of 2-acetyl furan near 100%.[8]

Step 2: Oximation to form (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid

-

Cool the reaction mixture from Step 1 to 20°C.

-

React the 2-oxo-2-furanacetic acid in the solution directly with methoxamine hydrochloride.[7]

-

Adjust the pH of the solution to 4.5.[7]

-

Maintain the temperature at 20°C and stir the mixture, allowing the oximation reaction to proceed. The cis-selectivity for the desired (Z)-isomer is reported to reach 85% or higher under these conditions.[7]

Step 3: Ammonium Salt Formation and Isolation

-

Cool the reaction mixture to 0°C.[7]

-

Introduce ammonia gas or add an aqueous ammonia solution to the intermediate product from Step 2 to adjust the pH to 8.0.[7][8]

-

Stir the mixture at 0°C for 0.5 to 2 hours to facilitate crystallization of the ammonium salt.[8]

-

Collect the resulting solid product by suction filtration.

-

Wash the collected crystals with a suitable solvent (e.g., a cold acetonitrile-water mixture).[6]

-

If necessary, decolorize the product.[8]

-

Dry the final product under vacuum at 40°C. The resulting (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt typically has a purity of up to 99.8%.[7]

References

- 1. Page loading... [guidechem.com]

- 2. Ammonium 2-Furyl(methoxyimino)acetate | C7H10N2O4 | CID 60146132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime, from furfural and formaldehyde using a ThDP-dependent enzyme - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Buy (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt [smolecule.com]

- 6. gssrr.org [gssrr.org]

- 7. Improvement in the Synthesis of (Z)-2-Methoxyimino-2-Furylacetic Acid Ammonium Salt - Master's thesis - Dissertation [dissertationtopic.net]

- 8. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (Z)-alpha-(methoxyimino)furan-2-acetic acid

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (Z)-alpha-(methoxyimino)furan-2-acetic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (Z)-alpha-(methoxyimino)furan-2-acetic acid, offering potential causes and solutions in a question-and-answer format.

| Issue ID | Question | Potential Causes | Suggested Solutions |

| SYN-001 | Low yield of the final product. | - Incomplete conversion of the starting material (e.g., 2-acetylfuran).[1] - Suboptimal reaction conditions (temperature, pH, reaction time). - Formation of by-products due to side reactions. - Loss of product during extraction and purification steps.[2] | - Ensure complete conversion of starting materials by monitoring the reaction with techniques like HPLC.[1][2] - Optimize reaction parameters. For the oximation step, maintain a temperature of 10-50°C and a pH of 3-4.[1] - For the hydrolysis of the ester intermediate, a pH of 11.5-12 at 25°C for 5-6 hours is recommended.[2] - Use an efficient extraction solvent like dichloromethane and perform multiple extractions to maximize recovery.[2] |

| SYN-002 | High percentage of the undesired (E)-isomer in the final product. | - The reaction conditions for methoxyimination naturally produce a mixture of (Z) and (E) isomers.[2][3] - Thermodynamic equilibration may favor the (E)-isomer under certain conditions. | - Employ UV irradiation (210-365 nm) on the reaction mixture to induce photochemical isomerization from the (E) to the desired (Z)-isomer. This can increase the selectivity for the (Z)-isomer to as high as 97%.[1][3] - Carefully control the pH during the methoxyimination reaction, as it can influence the isomer ratio. A pH range of 3.5-4 is often optimal.[4] |

| SYN-003 | Difficulty in purifying the final product. | - Presence of unreacted starting materials or intermediates.[3] - Formation of closely related impurities or degradation products.[3] - Co-precipitation of inorganic salts. | - Utilize HPLC to identify and quantify impurities, which is a crucial step for optimizing purification methods.[3] - Recrystallization from a suitable solvent system (e.g., methanol) can be effective for removing impurities.[4] - Washing the organic extracts with saturated brine can help remove inorganic impurities.[4] - Treatment with activated carbon can be used for decolorization and removal of certain organic impurities.[2][4] |

| SYN-004 | Inconsistent reaction outcomes. | - Variability in the quality of starting materials and reagents. - Poor control over reaction parameters (temperature, pH, addition rates).[2] | - Use reagents of high purity from reliable suppliers. - Calibrate all monitoring and control equipment (thermometers, pH meters, addition funnels) regularly. - Maintain strict control over the rate of addition of reagents, as specified in the protocol.[2] |

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce (Z)-alpha-(methoxyimino)furan-2-acetic acid?

A1: The most common synthetic routes start from 2-acetylfuran. One major pathway involves the oxidation of 2-acetylfuran to 2-oxo-2-furanylacetic acid, followed by a methoxyimination reaction.[2][5] An alternative route proceeds through the esterification of 2-oxo-2-furanylacetic acid, followed by methoxyimination and subsequent hydrolysis to yield the final acid.[2]

Q2: How can the formation of the (Z)-isomer be selectively favored over the (E)-isomer?

A2: A highly effective method to enhance the selectivity for the (Z)-isomer is through UV irradiation of the reaction mixture. Irradiating at a wavelength of 210-365 nm can significantly increase the cis-structure selectivity to 97%.[1][3]

Q3: What are the critical reaction parameters to control for a high yield?

A3: Key parameters to control include:

-

Temperature: The methoxyimination reaction is typically carried out between 10°C and 50°C.[1]

-

pH: Maintaining the correct pH is crucial. For the methoxyimination of 2-oxo-2-furanylacetic acid, a pH of 3-4 is recommended.[1] For the synthesis of the ammonium salt, a pH of 3.5-4 is optimal during the reaction, followed by adjustment to 0.2-0.5 for extraction, and finally to 7 for precipitation.[4]

-

Catalyst: The use of a copper sulfate catalyst can be beneficial in the initial oxidation of 2-acetylfuran.[1][2]

Q4: What are common impurities, and how can they be minimized?

A4: The most significant impurity is the (E)-isomer, (2E)-furan-2-yl(methoxyimino)ethanoic acid.[3] Other process-related impurities can include unreacted starting materials like 2-acetylfuran or 2-oxo-2-furan acetic acid.[3] Minimizing these involves ensuring complete reaction through monitoring (e.g., HPLC), optimizing reaction conditions to favor the (Z)-isomer, and employing effective purification techniques like recrystallization and activated carbon treatment.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis via 2-Oxo-2-furanylacetic Acid Intermediate

This protocol details the synthesis starting from 2-acetylfuran with the formation of a 2-oxo-2-furanylacetic acid intermediate.

Step 1: Preparation of 2-Oxo-2-furanylacetic Acid

-

To a 100mL three-necked flask, add 10g of 2-acetylfuran, 0.25g of hydrated copper sulfate, 65mL of water, 28mL of concentrated hydrochloric acid, and 1mL of 98% concentrated sulfuric acid.[2]

-

Stir the mixture and heat to 65°C.

-

Slowly add 39mL of a 39 wt.% sodium nitrite solution over 120 ± 10 minutes.

-

Add 5mL of 35% phosphoric acid, followed by the continued addition of 51mL of a 6 wt.% sodium nitrite solution.

-

Adjust the pH to 2 and maintain the temperature at 65°C for 3 hours.

-

Cool the reaction mixture to room temperature to obtain a solution containing 2-oxo-2-furanylacetic acid. The conversion rate of 2-acetylfuran should be close to 100%.[2]

Step 2: Preparation of (Z)-alpha-(methoxyimino)furan-2-acetic acid

-

Adjust the pH of the 2-oxo-2-furanylacetic acid solution to 3 with a 15% NaOH solution.

-

Extract the solution twice with 100mL of dichloromethane and separate the aqueous phase.

-

To the aqueous phase, add 67mL of a 17 wt.% methoxyamine hydrochloride solution.

-

Maintain the reaction temperature at 10°C for 2 hours.

-

Add 0.6g of sodium sulfide (NaS·9H₂O) and 1.0g of activated carbon, stir for 30 minutes, and then filter.

-

Adjust the pH of the filtrate to below 0.5.

-

Extract the product with dichloromethane (150mL, followed by 2 x 100mL).

-

The combined organic phases contain the (Z)-alpha-(methoxyimino)furan-2-acetic acid.

Protocol 2: Synthesis via Methyl Ester Intermediate and UV Isomerization

This protocol involves the formation of a methyl ester intermediate followed by hydrolysis and includes a UV irradiation step to improve (Z)-isomer selectivity.

Step 1: Preparation of Furan Ketone Acid Ester

-

Prepare a solution of furan ketone acid (2-oxo-2-furanylacetic acid) as described in Protocol 1, Step 1.

-

Add an excess of methanol to the solution along with a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction mixture and then distill off the volatile components to obtain a solution of the furan ketone acid methyl ester.[2]

Step 2: Methoxyimination and UV Irradiation

-

Add a methoxyamine solution dropwise to the furan ketone acid methyl ester solution to adjust the pH to acidic.

-

Incubate for 3-5 hours to form 2-methoxyimino-2-furanacetic acid methyl ester.[2]

-

Dissolve the resulting organic phase in absolute ethanol.

-

Irradiate the solution with UV light at a wavelength of 210-365 nm for 1-5 hours to obtain the intermediate product with high (Z)-isomer content.[1]

Step 3: Hydrolysis

-

Adjust the pH of the irradiated solution to 11.5-12 with an alkaline solution at 25°C.

-

Stir the mixture for 5-6 hours.

-

Adjust the pH to 6.5-7.5 with hydrochloric acid.

-

Extract with an organic solvent to obtain a solution of (Z)-alpha-(methoxyimino)furan-2-acetic acid.[2]

Data Summary

| Parameter | Method 1 (Direct Methoxyimination) | Method 2 (via Ester & UV) | Reference |

| Starting Material | 2-Acetylfuran | 2-Acetylfuran | [1][2] |

| Key Intermediates | 2-Oxo-2-furanylacetic acid | 2-Oxo-2-furanylacetic acid methyl ester | [2] |

| (Z)-Isomer Selectivity | ~82.55% (cis conversion) | Up to 97% | [1][2] |

| Overall Yield | Not explicitly stated | 85% | [1] |

| Purity | Not explicitly stated | >98% | [6] |

Visualized Workflows

Caption: Workflow for direct synthesis of (Z)-alpha-(methoxyimino)furan-2-acetic acid.

References

- 1. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. (2Z)-furan-2-yl(methoxyimino)ethanoic acid | 39684-61-2 | Benchchem [benchchem.com]

- 4. CN101357911A - Method for synthesizing (z)-2-(alpha-methoxyimino)furan-ammonium acetate - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. CN106187960A - A kind of preparation method of 2 methoxyimino 2 furyl acetic acid ammonium salts - Google Patents [patents.google.com]

Optimization of pH and temperature in furan ammonium salt preparation

This technical support center provides troubleshooting guidance and frequently asked questions regarding the optimization of pH and temperature during the synthesis of furan ammonium salts. The information is tailored for researchers, scientists, and professionals in drug development to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are pH and temperature such critical parameters in the synthesis of furan ammonium salts?

A1: Both pH and temperature are crucial for controlling reaction kinetics, yield, and purity. The furan ring can be sensitive to harsh conditions, and many intermediates in the synthesis are prone to side reactions. Incorrect pH can lead to incomplete reactions or the formation of unwanted byproducts. Similarly, temperature affects reaction rates; excessively high temperatures can cause decomposition of reactants or products, while temperatures that are too low may result in a slow or incomplete reaction.[1]

Q2: What is the general impact of pH on the different stages of the synthesis?

A2: The optimal pH varies significantly between the different synthetic steps. For instance, the initial formation of furanone acid from 2-acetyl furan often requires a strongly acidic environment.[2] In contrast, later steps like oximation may proceed optimally in a mildly acidic range (e.g., pH 2.0-6.0), while the final ammoniation step to form the salt typically requires a basic pH to ensure complete reaction.[1][2]

Q3: How does temperature influence the stability and yield of the final furan ammonium salt product?

A3: Temperature control is vital for maximizing yield and ensuring the stability of the furan ammonium salt. Many ammonium salts have specific decomposition temperatures.[3][4] During synthesis, each step, from hydrolysis to condensation and ammoniation, has an optimal temperature range to achieve the best results.[1] For example, the ammoniation step may be controlled between 20-50°C to promote crystallization without causing degradation.[1] Post-synthesis, storage temperature is also important, as elevated temperatures can lead to degradation over time.[5]

Q4: Can improper pH or temperature control lead to the formation of isomers or other impurities?

A4: Yes, improper control of reaction conditions is a primary cause of impurity formation. For example, in certain synthetic routes, the formation of undesired anti-form isomers of the furan ammonium salt can be minimized by optimizing the reaction pathway and conditions. One patented method highlights that by first esterifying the furanone acid, the subsequent oximation reaction is more selective for the desired cis-form product, reducing the anti-form isomer content to 5-8%.[2]

Troubleshooting Guide

Problem: Low reaction yield.

| Question | Possible Cause & Solution |

| Did you verify the pH at each critical step? | Cause: Incorrect pH can halt or slow the reaction. The oximation step is particularly sensitive and often requires a pH between 2.0 and 6.0 (preferably 3.5).[2] The final ammoniation step should reach a pH of around 8.0 to ensure complete salt formation.[1] Solution: Calibrate your pH meter and measure the pH of the reaction mixture at each stage. Adjust as necessary using appropriate acids (e.g., HCl) or bases. |

| Was the temperature strictly controlled within the specified range? | Cause: Temperature deviations can significantly impact yield. For example, the hydrolysis of furoyl nitrile to furan ketone acid is performed between 20-100°C, while the final ammoniation is often controlled between 20-50°C.[1] Temperatures outside these ranges can lead to product decomposition or incomplete reactions. Solution: Use a calibrated thermometer and a reliable heating/cooling system (e.g., water bath, oil bath) to maintain the specified temperature for the duration of each reaction step. |

| Are you experiencing product loss during workup? | Cause: The furan ammonium salt may have some solubility in the wash solvents, or it may be thermally unstable during drying. Solution: Minimize the volume of washing solvents. Ensure drying is performed under controlled conditions (e.g., vacuum drying at a mild temperature) to prevent thermal degradation. |

Problem: High levels of impurities in the final product.

| Question | Possible Cause & Solution |

| Are you observing unexpected byproducts in your analysis (NMR, LC-MS)? | Cause: Extreme pH or temperature can promote side reactions. A strongly acidic condition, if not controlled, can lead to degradation of the furan ring. Excessively high temperatures during ammoniation can cause decomposition. The presence of certain isomers may also be due to suboptimal pH and temperature during the oximation step.[2] Solution: Re-evaluate the pH and temperature parameters for each step. For the oximation step, maintain the pH strictly within the 2.0-6.0 range and the temperature between 0-40°C.[2] For the final ammoniation, ensure the temperature does not exceed 50°C.[1] |

| Is the final product discolored? | Cause: Discoloration often indicates degradation products. Furan compounds can be sensitive to air and light, and this degradation can be accelerated by residual acid or base and elevated temperatures. Solution: Ensure the pH is neutralized correctly during the workup process before final crystallization. Dry the product thoroughly under vacuum at a low temperature. Store the final product protected from light and air, preferably at a reduced temperature. |

Data Summary Tables

Table 1: Recommended pH and Temperature for Key Synthesis Steps

| Synthesis Stage | Parameter | Recommended Range | Preferred Value | Source |

| Oxidative Synthesis | Temperature | 25 - 80 °C | - | [2] |

| pH | Strongly Acidic | - | [2] | |

| Oximation | Temperature | 0 - 40 °C | - | [2] |

| pH | 2.0 - 6.0 | 3.5 | [2] | |

| Hydrolysis | Temperature | 20 - 100 °C | - | [1] |

| Condensation | Temperature | Room Temp (20-25 °C) | - | [1] |

| Ammoniation | Temperature | 20 - 50 °C | - | [1] |

| Final pH | ~8.0 | 8.0 | [1] |

Experimental Protocols

Protocol 1: Synthesis via Furanone Acid Intermediate (Adapted from CN105254603A)

-

Oxidative Synthesis of Furanone Acid:

-

Add an oxidant (e.g., Sodium Nitrite) dropwise to 2-acetyl furan. The molar ratio of oxidant to 2-acetyl furan should be between 1.2-2.0:1.0.

-

Maintain the reaction temperature between 25-80°C.

-

After the addition is complete, adjust the pH to a strongly acidic condition with hydrochloric acid to obtain the furanone acid solution.

-

-

Esterification:

-

Add an alcohol (e.g., methanol) to the furanone acid solution.

-

Add a catalytic amount of sulfuric acid and stir the reaction.

-

Remove volatile components by distillation to obtain the furanone acid ester solution.

-

-

Oximation:

-

React the furanone acid ester with methoxyamine.

-

Maintain the pH of the solution between 2.0-6.0 (optimally at 3.5).

-

Keep the reaction temperature between 0-40°C.

-

-

Hydrolysis and Ammoniation:

-

Hydrolyze the resulting methoxy group oximation product.

-

React the hydrolyzed product with an alcohol amine solvent to obtain the final furan ammonium salt.

-

Protocol 2: Synthesis via Furoyl Chloride Intermediate (Adapted from CN102010390B)

-

Chlorination:

-

Place furoic acid and a chlorohydrocarbon solvent in a reaction vessel.

-

Control the temperature and reaction time to produce furoyl chloride.

-

-

Cyanation:

-

React the furoyl chloride with sodium cyanide at a controlled temperature of -10 to -20°C.

-

Allow the reaction to proceed for 3-8 hours.

-

Reclaim the solvent under reduced pressure to obtain furoyl nitrile.

-

-

Hydrolysis:

-

Heat the furoyl nitrile with 10% hydrochloric acid to a temperature between 20-100°C for 1-10 hours to yield furan ketone acid.

-

-

Condensation:

-

Extract the furan ketone acid with ethyl acetate.

-

React the extract with methoxyamine at room temperature (20-25°C) for 3-6 hours.

-

-

Ammoniation:

-

Introduce ammonia gas into the oil layer from the previous step.

-

Control the temperature between 20-50°C while stirring.

-

Continue introducing ammonia until the system pH reaches 8.0.

-

Centrifuge and dry the resulting crystals to obtain the furan ammonium salt.

-

Visualizations

Caption: General experimental workflows for furan ammonium salt synthesis.

Caption: Troubleshooting logic for common synthesis issues.

References

- 1. CN102010390B - Method for producing furan ammonium salt by using furoic acid - Google Patents [patents.google.com]

- 2. CN105254603A - Synthetic technology of furan ammonium salt - Google Patents [patents.google.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategies for controlling isomeric impurities in pharmaceutical manufacturing

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of isomeric impurities in pharmaceutical manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a significant concern in pharmaceutical manufacturing?

A: Isomeric impurities are molecules that have the same molecular formula as the active pharmaceutical ingredient (API) but differ in the spatial arrangement of their atoms. They can be classified as stereoisomers (enantiomers, diastereomers) or constitutional isomers.[1] These impurities are a major concern because different isomers can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[2] For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even cause adverse effects. Therefore, controlling isomeric impurities is crucial for ensuring the safety, efficacy, and quality of the final drug product.[3][4]

Q2: What are the primary sources of isomeric impurities in a drug substance?

A: Isomeric impurities can be introduced at various stages of the manufacturing process and product lifecycle. The main sources include:

-

Synthesis: They can be formed as by-products during the chemical synthesis of the drug substance due to non-stereospecific reactions or the presence of isomeric impurities in starting materials and intermediates.[5][6][7]

-

Degradation: The API can degrade into its isomers during manufacturing or storage due to factors like light, temperature, pH, or interaction with excipients.[8][9]

-

Chiral Inversion: In some cases, the desired enantiomer can convert into its undesired counterpart in vivo or during formulation.

Q3: What are the regulatory expectations for controlling isomeric impurities?